

CCT241533 Dihydrochloride and the DNA Damage Response: A Technical Guide

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Compound of Interest		
Compound Name:	CCT241533 dihydrochloride	
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Introduction

CCT241533 is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] The DDR is a complex signaling network that cells activate in response to genotoxic stress to maintain genomic integrity. CHK2 plays a pivotal role in the ATM-mediated signaling cascade, which is primarily activated by DNA double-strand breaks (DSBs).[2][3] Upon activation, CHK2 phosphorylates a variety of downstream substrates to orchestrate cellular responses including cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[4][5]

Given its central role in the DDR, CHK2 has emerged as a compelling target for cancer therapy. The rationale is that inhibiting CHK2 could sensitize cancer cells, particularly those with defects in other checkpoint proteins like p53, to the effects of DNA-damaging agents.[3] CCT241533 was developed as a tool to probe the function of CHK2 and as a potential therapeutic agent.[2] Research has shown that while CCT241533 has modest cytotoxic effects on its own, it significantly potentiates the cell-killing effects of Poly (ADP-ribose) polymerase (PARP) inhibitors, highlighting a promising combination therapy strategy.[3][6] This guide provides an in-depth technical overview of CCT241533, its mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action





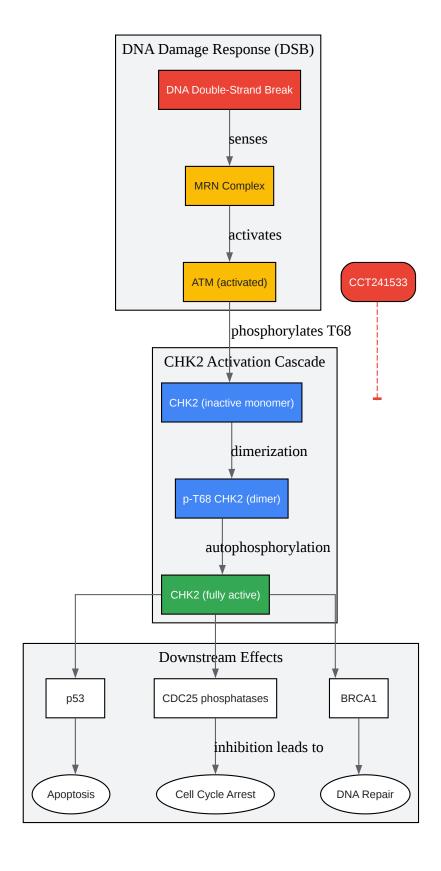


CCT241533 functions as an ATP-competitive inhibitor of CHK2.[6] X-ray crystallography has confirmed that CCT241533 binds directly to the ATP-binding pocket of the CHK2 kinase domain.[2][3] This binding action prevents ATP from accessing the kinase, thereby inhibiting its catalytic activity.

The canonical activation of CHK2 begins with the sensing of DNA DSBs by the MRE11–RAD50–NBS1 (MRN) complex.[2][6] This complex recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[7] ATM then phosphorylates CHK2 on threonine 68 (T68) within its serine-glutamine/threonine-glutamine cluster domain (SCD).[2][4] This initial phosphorylation event induces a conformational change that promotes the dimerization of CHK2 molecules. This dimerization facilitates trans-autophosphorylation on residues such as Threonine 383 and 387, leading to the full activation of the kinase.[2][6] A subsequent cisautophosphorylation at Serine 516 is often used as a biomarker for CHK2 activation.[2][6]

By occupying the ATP pocket, CCT241533 prevents the autophosphorylation steps required for full CHK2 activation, effectively halting the downstream signaling cascade.[6] This leads to the inhibition of CHK2-mediated phosphorylation of its targets, which include the CDC25 family of phosphatases (leading to cell cycle arrest), the tumor suppressor p53, and BRCA1 (implicated in homologous recombination repair).[4][5][6]





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Caption: ATM-CHK2 signaling pathway and CCT241533 inhibition. (Max Width: 760px)



Quantitative Data

The efficacy and selectivity of CCT241533 have been characterized both in vitro and in cellular assays.

Parameter	Value	Description	Reference
CHK2 IC50	3 nM	The half-maximal inhibitory concentration against recombinant CHK2 kinase activity.	[1][6][8]
CHK1 IC₅o	190 - 245 nM	The half-maximal inhibitory concentration against the related kinase CHK1, indicating >60-fold selectivity for CHK2.	[2][8]
CHK2 Ki	1.16 nM	The inhibitor constant, representing the binding affinity of CCT241533 to CHK2.	[1][8]

Table 1: In Vitro Potency and Selectivity of CCT241533.



Cell Line	ССТ241533 Gl₅₀ (µМ)	Full pS516 Inhibition (µM)	Full Band Shift Inhibition (µM)	p53 Status	Reference
HT-29 (Colon)	1.7	1	5	Defective	[6][9]
HeLa (Cervical)	2.2	1	10	Defective	[6][9]
MCF-7 (Breast)	5.1	-	-	Wild-Type	[8][9]

Table 2: Cellular Activity of CCT241533 in Human Cancer Cell Lines.



Combinatio n	Cell Line	Assay Type	Potentiation Index (PI)	Finding	Reference
CCT241533 + PARP Inhibitor	HeLa, HT-29	SRB / CFA	PI > 1	Significant potentiation of cytotoxicity. The combination enhances apoptosis.	[3][6]
CCT241533 + Bleomycin	HeLa, HT-29	SRB / CFA	Not significant	No significant potentiation of cytotoxicity was observed.	[6]

Note: The

Potentiation

Index (PI) is

the ratio of

the GI₅₀ of

the genotoxic

agent alone

to the GI₅₀ of

the agent in

combination

with

CCT241533.

A PI > 1

indicates

synergy.

Specific PI

values were

not

consistently

reported

across

studies, but



the potentiation with PARP inhibitors was consistently described as significant.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize CCT241533.

Western Blotting for CHK2 Activity Markers

This protocol is used to assess the phosphorylation status and mobility shift of CHK2, which are indicators of its activation state, following DNA damage and inhibitor treatment.

- a. Cell Lysis and Protein Quantification:
- Culture cells (e.g., HT-29, HeLa) to 70-80% confluency.
- Treat cells with the desired concentrations of CCT241533 for a specified pre-incubation time, followed by treatment with a DNA-damaging agent (e.g., etoposide, bleomycin) or a PARP inhibitor for the indicated duration.[6]
- Wash cells twice with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
- Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a standard method like the BCA assay.
- b. SDS-PAGE and Protein Transfer:
- Denature 20-40 μg of protein lysate per lane by boiling in Laemmli sample buffer.



- Separate proteins on an 8-12% SDS-polyacrylamide gel.[11]
- Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semidry transfer system.[12]
- Confirm transfer efficiency by staining the membrane with Ponceau S.
- c. Immunoblotting:
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[13]
- Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
 Key antibodies include:
 - Total CHK2
 - Phospho-CHK2 (Ser516)
 - Phospho-CHK2 (Thr68)
 - GAPDH or β-actin (as a loading control)[6]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a CCD imager or X-ray film.[14]

Cell Viability (Sulforhodamine B - SRB) Assay

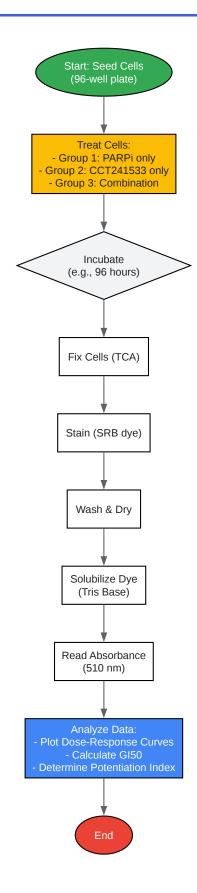
This colorimetric assay is used to determine cytotoxicity and calculate the GI₅₀ (the concentration that causes 50% growth inhibition).

• Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.



- Treat cells with a range of concentrations of CCT241533, a second agent (e.g., a PARP inhibitor), or a combination of both.
- Incubate the plate for 96 hours.[6]
- Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
- Wash the plate five times with tap water and allow it to air dry completely.
- Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
- Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
- · Allow the plate to air dry.
- Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
- Read the absorbance at 510 nm on a microplate reader.
- Calculate the GI₅₀ values from dose-response curves.





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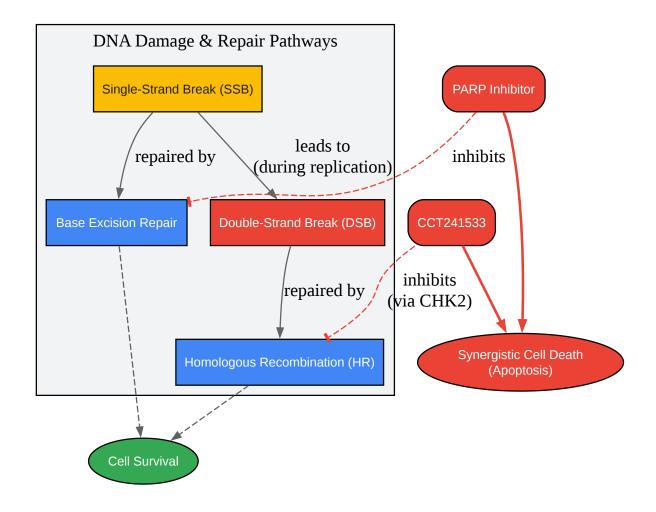
Caption: Experimental workflow for assessing drug synergy via SRB assay. (Max Width: 760px)

Synergy with PARP Inhibitors

The most significant finding regarding CCT241533 is its ability to potentiate the cytotoxicity of PARP inhibitors.[3][6] This interaction is rooted in the concept of synthetic lethality. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can degenerate into more lethal DSBs during DNA replication.

In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. The ATM-CHK2 pathway plays a role in promoting HR repair, in part through the phosphorylation of BRCA1.[6] By inhibiting CHK2 with CCT241533, the HR repair pathway is compromised. Therefore, in cancer cells treated with both a PARP inhibitor and CCT241533, both a major SSB repair pathway and a major DSB repair pathway are disabled. This leads to an accumulation of unrepairable DNA damage and subsequent cell death (apoptosis).[6] This effect is particularly pronounced in cells that are already p53-deficient, as they have a compromised G1 checkpoint and are more reliant on the G2 checkpoint, which is regulated by CHK2.[6][15]





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Caption: Synergy between CCT241533 and PARP inhibitors. (Max Width: 760px)

Conclusion

CCT241533 dihydrochloride is a powerful research tool and a potential therapeutic agent that acts as a potent and selective inhibitor of CHK2. By targeting the ATP-binding pocket of the kinase, it effectively abrogates the cellular response to DNA double-strand breaks mediated through the ATM-CHK2 axis. While its efficacy as a standalone agent is limited, its ability to significantly enhance the cytotoxicity of PARP inhibitors presents a rational and promising strategy for combination cancer therapy.[6][16] This synergistic interaction, based on the principle of synthetic lethality, could be particularly beneficial in treating p53-deficient tumors that are heavily reliant on CHK2-dependent checkpoints for survival in the face of DNA damage.[6] Further research and clinical investigation are warranted to fully realize the



therapeutic potential of combining CHK2 inhibition with PARP inhibition in targeted cancer treatment.

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